4-((2-Fluorobenzylidene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 577999-75-8
Cat. No.: VC16149926
Molecular Formula: C18H17FN4OS
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577999-75-8 |
|---|---|
| Molecular Formula | C18H17FN4OS |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-[(E)-(2-fluorophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H17FN4OS/c1-12(2)24-15-8-5-7-13(10-15)17-21-22-18(25)23(17)20-11-14-6-3-4-9-16(14)19/h3-12H,1-2H3,(H,22,25)/b20-11+ |
| Standard InChI Key | YTOKFKWMRLKBCK-RGVLZGJSSA-N |
| Isomeric SMILES | CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |
Introduction
4-((2-Fluorobenzylidene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. It features a triazole ring, a thiol group, and a fluorobenzylidene moiety, making it of significant interest in medicinal chemistry and material science. The compound's unique structure, which includes a 3-isopropoxyphenyl group, contributes to its potential biological activities and interactions with various molecular targets.
Chemical Formula and CAS Number
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Chemical Formula: Not explicitly provided in the sources, but it can be inferred based on its components.
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CAS Number: 478257-68-0.
Synthesis Methods
The synthesis of 4-((2-Fluorobenzylidene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several steps, often requiring specific conditions such as controlled temperature and pH. The use of appropriate solvents is crucial to facilitate the reaction without interfering with product formation. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
Synthesis Steps
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Formation of the Triazole Ring: This typically involves the reaction of a hydrazine derivative with a suitable carbonyl compound.
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Introduction of the 2-Fluorobenzylidene Group: This step involves the condensation of the triazole derivative with 2-fluorobenzaldehyde.
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Purification: Techniques such as column chromatography are used to isolate the final product.
Biological Activity and Applications
The compound's biological activity is primarily related to its interactions at a molecular level with biological targets. It may act as an inhibitor or modulator in biochemical pathways due to its ability to form complexes with enzymes or receptors. Research suggests potential applications in pharmacology, particularly in targeting specific pathways involved in disease processes.
Potential Applications
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Pharmacology: Inhibitor or modulator in biochemical pathways.
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Medicinal Chemistry: Development of new therapeutic agents.
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Material Science: Potential uses due to its unique chemical structure.
Analytical Techniques for Characterization
Characterization of 4-((2-Fluorobenzylidene)amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
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Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and purity of the compound.
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